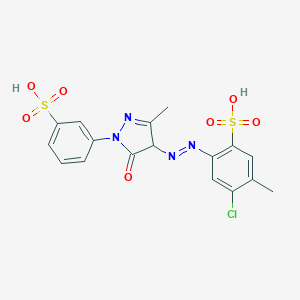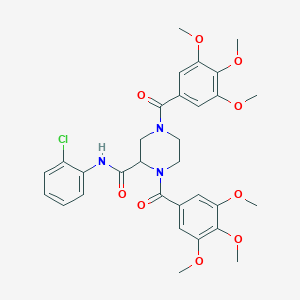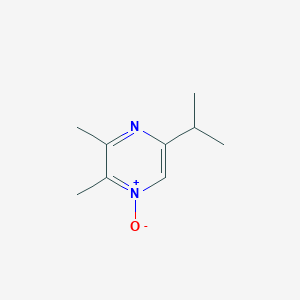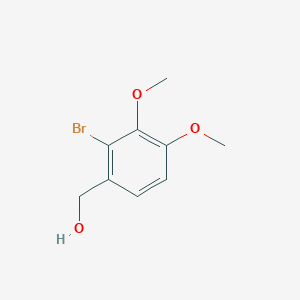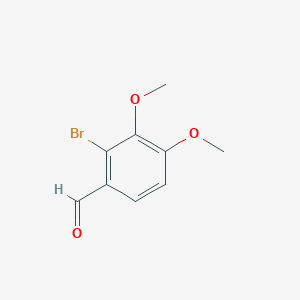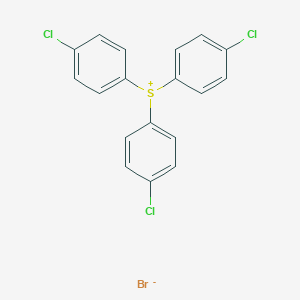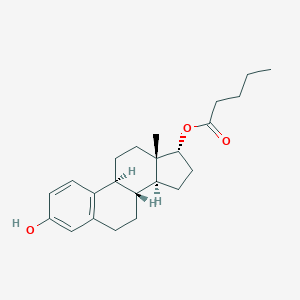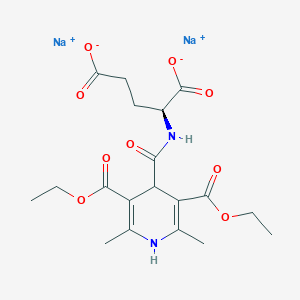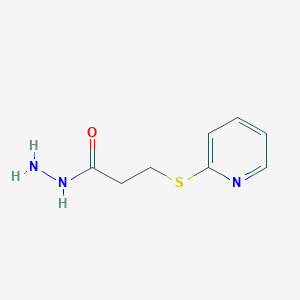
Propanoic acid, 3-(2-pyridinylthio)-, hydrazide (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 3-(2-pyridinylthio)-, hydrazide (9CI) is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is also known as 2-Pyridylthioacetic acid hydrazide and has the molecular formula C8H10N4O.
Mecanismo De Acción
The mechanism of action of propanoic acid, 3-(2-pyridinylthio)-, hydrazide (9CI) is not fully understood. However, it has been suggested that the compound may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It may also disrupt the cell membrane of fungi and bacteria, leading to their death.
Efectos Bioquímicos Y Fisiológicos
Propanoic acid, 3-(2-pyridinylthio)-, hydrazide (9CI) has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as lactate dehydrogenase and alanine transaminase. It has also been found to reduce the levels of certain inflammatory cytokines, such as TNF-α and IL-6. Additionally, it has been shown to reduce the levels of glucose and triglycerides in the blood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propanoic acid, 3-(2-pyridinylthio)-, hydrazide (9CI) has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in various fields. However, there are also some limitations to its use in lab experiments. It may be toxic to certain cell lines, and its mechanism of action is not fully understood.
Direcciones Futuras
For the study of this compound include further investigation of its potential as an anticancer drug, as well as its potential applications in the treatment of fungal and bacterial infections. Its mechanism of action and toxicity could also be further studied to better understand its effects on the body.
Métodos De Síntesis
Propanoic acid, 3-(2-pyridinylthio)-, hydrazide (9CI) can be synthesized by the reaction of 2-pyridylthioacetic acid with hydrazine hydrate in the presence of a catalyst. The reaction takes place under reflux conditions and the resulting product is purified by recrystallization. The yield of the product is around 70%.
Aplicaciones Científicas De Investigación
Propanoic acid, 3-(2-pyridinylthio)-, hydrazide (9CI) has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antitumor activity in vitro and in vivo, making it a potential candidate for the development of anticancer drugs. It has also been studied for its antifungal and antibacterial properties.
Propiedades
Número CAS |
125428-67-3 |
|---|---|
Nombre del producto |
Propanoic acid, 3-(2-pyridinylthio)-, hydrazide (9CI) |
Fórmula molecular |
C8H11N3OS |
Peso molecular |
197.26 g/mol |
Nombre IUPAC |
3-pyridin-2-ylsulfanylpropanehydrazide |
InChI |
InChI=1S/C8H11N3OS/c9-11-7(12)4-6-13-8-3-1-2-5-10-8/h1-3,5H,4,6,9H2,(H,11,12) |
Clave InChI |
IPDIGOMKOXQJTJ-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)SCCC(=O)NN |
SMILES canónico |
C1=CC=NC(=C1)SCCC(=O)NN |
Sinónimos |
Propanoic acid, 3-(2-pyridinylthio)-, hydrazide (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,5R)-6,7-Diazabicyclo[3.2.2]non-6-en-3-ol](/img/structure/B137754.png)
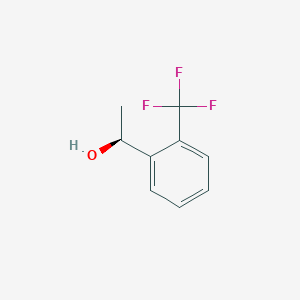
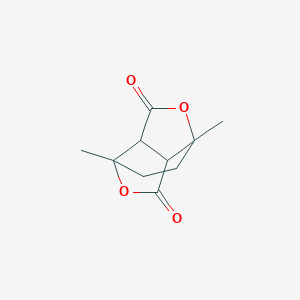
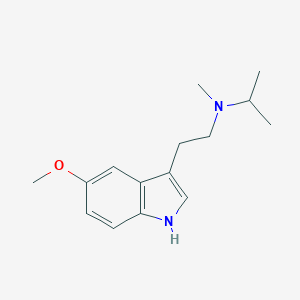
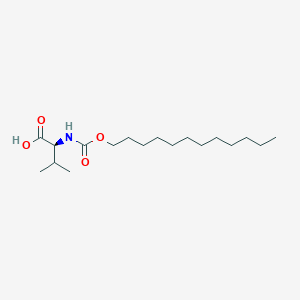
![1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone](/img/structure/B137770.png)
